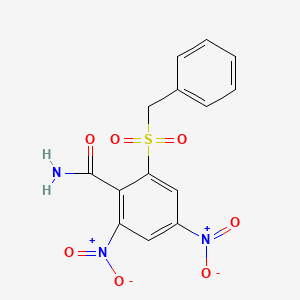

2-(Benzylsulfonyl)-4,6-dinitrobenzamide

Description

Properties

Molecular Formula |

C14H11N3O7S |

|---|---|

Molecular Weight |

365.32 g/mol |

IUPAC Name |

2-benzylsulfonyl-4,6-dinitrobenzamide |

InChI |

InChI=1S/C14H11N3O7S/c15-14(18)13-11(17(21)22)6-10(16(19)20)7-12(13)25(23,24)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,18) |

InChI Key |

DHTVLUVDOZXYQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Thiolation with Benzylthiol

The benzylsulfonyl group is introduced via nucleophilic aromatic substitution (NAS) on 2,4,6-trinitrobenzamide. The electron-withdrawing nitro groups activate specific positions for substitution:

Procedure

-

Reactants : 2,4,6-Trinitrobenzamide, benzylthiol, base (e.g., K₂CO₃).

-

Conditions : Polar aprotic solvent (e.g., DMF), 60–80°C, 12–24 hours.

-

Mechanism : NAS occurs preferentially at the para position to the amide group due to resonance stabilization of the intermediate.

Outcome

Oxidation of Benzylthio to Benzylsulfonyl

Peracid-Mediated Oxidation

The benzylthio intermediate is oxidized to the sulfonyl group using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide:

Procedure

-

Reactants : 2-Benzylthio-4,6-dinitrobenzamide, mCPBA (2.2 equiv).

-

Conditions : Dichloromethane (DCM), 0°C to room temperature, 2–4 hours.

-

Mechanism : Electrophilic oxidation via a three-membered cyclic transition state, forming the sulfone.

Outcome

Alternative Oxidants

-

H₂O₂/AcOH : 50% H₂O₂ in acetic acid at 50°C for 6 hours (yield: 75%).

-

SO₂Cl₂ : Forms sulfonyl chloride intermediates, requiring subsequent hydrolysis (yield: 65%).

Direct Synthesis from 4,6-Dinitrobenzamide

Sulfonation via Electrophilic Aromatic Substitution

Procedure

-

Reactants : 4,6-Dinitrobenzamide, benzylsulfonyl chloride.

-

Conditions : Friedel-Crafts catalyst (e.g., AlCl₃), nitrobenzene solvent, 100°C, 8 hours.

-

Challenges : Low regioselectivity due to competing substitution at positions 2 and 3.

Outcome

Comparative Analysis of Methods

Structural Characterization

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylsulfonyl)-4,6-dinitrobenzamide can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzyl sulfone derivatives.

Reduction: The nitro groups can be reduced to amines under suitable conditions.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Benzyl sulfone derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Halogenated benzylsulfonyl derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(Benzylsulfonyl)-4,6-dinitrobenzamide typically involves the reaction of benzylsulfonyl chloride with 4,6-dinitroaniline under controlled conditions. The resulting compound features a sulfonamide functional group, which is significant for its biological activities. The synthesis process can be optimized by adjusting reaction conditions such as temperature, solvent, and reaction time to improve yield and purity.

Antidiabetic Potential

Research has shown that compounds similar to this compound exhibit inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential applications in managing type 2 diabetes mellitus. For instance, derivatives synthesized from related sulfonamides have demonstrated weak to moderate inhibitory activity against alpha-glucosidase, indicating that structural modifications could enhance their efficacy as antidiabetic agents .

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. Studies indicate that certain derivatives can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are crucial in cancer cell proliferation and angiogenesis. Compounds exhibiting such activities have shown significant antiproliferative effects against various cancer cell lines .

Case Studies and Research Findings

- Antidiabetic Agents : A study synthesized several benzene sulfonamide derivatives demonstrating varying degrees of alpha-glucosidase inhibition. These compounds were evaluated for their potential as therapeutic agents for type 2 diabetes. The findings indicated that specific modifications could lead to enhanced biological activity .

- Anticancer Compounds : Another research effort focused on developing a series of pyrimidine derivatives targeting EGFR and VEGFR-2. Among these, compounds with structural similarities to this compound were noted for their ability to induce apoptosis in cancer cells by modulating protein expression levels associated with cell survival and death .

- Antimicrobial Activity : The emergence of bacterial resistance necessitates the development of new antimicrobial agents. Compounds derived from similar sulfonamide structures have been evaluated for antibacterial and antifungal activities, showcasing promising results against various pathogens .

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonyl)-4,6-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylsulfonyl group can enhance the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(Benzylsulfonyl)-4,6-dinitrobenzamide and related nitroaromatic prodrugs:

Mechanistic and Pharmacological Differences

- Activation Pathway: CB1954 and PR-104A rely on nitroreductase-mediated reduction of nitro groups to generate cytotoxic species (e.g., alkylating aziridinium ions or DNA crosslinkers) .

- Lipophilicity and Bioavailability: The benzylsulfonyl substituent in this compound likely increases lipophilicity compared to CB1954 (logP ~1.5 vs. PR-104A’s bromoethyl sulfonate group improves water solubility, enabling systemic administration, whereas this compound may require formulation optimization for clinical use.

Bystander Effects :

Efficacy and Toxicity Profiles

- CB1954: Activates NTR to produce a bifunctional alkylating agent, inducing DNA interstrand crosslinks.

- PR-104A/SN27686: SN27686 shows superior cytotoxicity to PR-104A in hypoxic WiDr tumor xenografts, with curative activity in mixed NTR+/NTR- tumors .

- This compound :

- Predicted to require higher NTR expression for activation due to steric hindrance from the benzylsulfonyl group. Toxicity may arise from off-target sulfonamide metabolism.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(benzylsulfonyl)-4,6-dinitrobenzamide, and how do solvent systems influence reaction efficiency?

- Methodological Answer : A one-pot sequential synthesis using water as a solvent is highly efficient for sulfonyl-containing compounds. For example, oxidation of benzylthio intermediates in aqueous media (e.g., H₂O₂/Na₂WO₄) avoids chromatographic purification and achieves high yields (~85–92%) compared to organic solvents like acetonitrile . Key steps include nucleophilic substitution followed by controlled oxidation. Solvent polarity and pH must be optimized to minimize side reactions (e.g., over-oxidation to sulfones).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) and spectroscopic techniques:

- NMR : Confirm the benzylsulfonyl group via distinct -NMR signals at δ 4.5–5.0 ppm (CH₂ adjacent to sulfonyl) and aromatic protons at δ 8.0–8.5 ppm (nitro-substituted benzene).

- FT-IR : Validate sulfonyl (S=O, ~1350 cm⁻¹) and nitro (N=O, ~1520 cm⁻¹) groups .

Q. What in vitro assays are suitable for initial antifungal activity screening of this compound?

- Methodological Answer : Use agar dilution or microbroth dilution assays against fungal strains like Aspergillus fumigatus and Fusarium oxysporum. Compare minimum inhibitory concentrations (MICs) with reference agents (e.g., Captan). For example, 2-(benzylsulfonyl) derivatives showed MICs of 8–16 µg/mL against resistant Aspergillus spp., outperforming non-oxidized analogs .

Advanced Research Questions

Q. How does the electronic nature of substituents on the benzylsulfonyl group modulate antifungal activity?

- Methodological Answer : Introduce electron-withdrawing (e.g., Cl, NO₂) or electron-donating (e.g., CH₃, OCH₃) groups via substituted benzyl halides during synthesis. Structure-activity relationship (SAR) studies reveal that 2-chloro and 4-methyl benzyl derivatives (e.g., 4f and 4k) enhance activity against resistant fungi due to improved membrane permeability and target binding . Computational modeling (e.g., DFT for charge distribution) can rationalize these effects.

Q. What mechanisms underlie conflicting efficacy data across fungal species (e.g., Botrytis cinerea vs. Aspergillus ustus)?

- Methodological Answer : Perform transcriptomic analysis of treated fungi to identify differentially expressed genes (e.g., ergosterol biosynthesis enzymes). For A. ustus, nitro groups may inhibit cytochrome P450-dependent lanosterol demethylase, while in B. cinerea, sulfonyl moieties disrupt chitin synthase . Cross-resistance assays with azole-resistant strains can clarify target specificity.

Q. How can researchers optimize the compound’s selectivity to reduce off-target effects in plant models?

- Methodological Answer : Conduct toxicity assays on plant cell lines (e.g., Arabidopsis protoplasts) using flow cytometry to assess apoptosis. Modify the dinitrobenzamide core—replacing one nitro group with a less reactive substituent (e.g., CF₃) reduces oxidative stress in non-target cells while retaining antifungal potency .

Q. What analytical strategies resolve discrepancies in bioactivity between in vitro and in planta studies?

- Methodological Answer : Use LC-MS/MS to quantify compound degradation in plant tissues. For instance, hydrolysis of the benzamide bond in acidic plant vacuoles may reduce efficacy. Stabilize the molecule via methyl or fluorine substitution at the benzamide nitrogen .

Data Contradiction and Validation

Q. How should researchers address variability in MIC values reported across independent studies?

- Methodological Answer : Standardize testing protocols (CLSI M38 guidelines) and include internal controls (e.g., fluconazole). Statistical meta-analysis of published data (e.g., variance-weighted means) can identify outliers. For example, MIC discrepancies >2-fold may arise from differences in fungal inoculum size or culture media .

Q. What evidence supports the hypothesis that sulfonyl groups enhance bioavailability compared to thioether precursors?

- Methodological Answer : Compare logP values (octanol-water partition coefficients) via shake-flask experiments. Sulfonyl derivatives exhibit logP ~2.5 (optimal for membrane penetration) versus ~3.8 for thioethers, which may aggregate in aqueous phases. Radiolabeled analogs (e.g., -tagged) can quantify tissue distribution in plant models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.